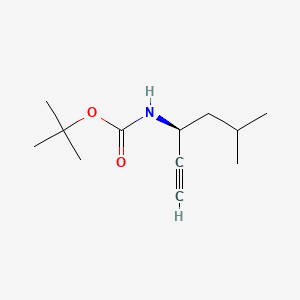
tert-Butyl (S)-(5-methylhex-1-yn-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-(5-methylhex-1-yn-3-yl)carbamate: is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by the coupling of the protected amine with an appropriate alkyne precursor under basic conditions .
Industrial Production Methods: Industrial production of tert-Butyl (S)-(5-methylhex-1-yn-3-yl)carbamate follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (S)-(5-methylhex-1-yn-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation or other reducing agents.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amines or amides
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (S)-(5-methylhex-1-yn-3-yl)carbamate is used as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its unique structure allows for the exploration of stereochemical effects on biological activity .
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug intermediate. It is used in the synthesis of pharmaceutical compounds with potential therapeutic applications .
Industry: Industrially, this compound is used in the production of fine chemicals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Wirkmechanismus
The mechanism of action of tert-Butyl (S)-(5-methylhex-1-yn-3-yl)carbamate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The alkyne group can undergo cycloaddition reactions, forming new chemical bonds and leading to the formation of complex molecular structures .
Vergleich Mit ähnlichen Verbindungen
(2R,3S)-N-Boc-3-Phenylisoserine: A compound with a similar Boc-protected amino group but with a phenyl group instead of an alkyne.
N-Boc-(3S)-3-phenyl-3-aminopropionaldehyde: Another Boc-protected amino compound with an aldehyde group.
Uniqueness: tert-Butyl (S)-(5-methylhex-1-yn-3-yl)carbamate is unique due to its alkyne functionality, which allows for a wide range of chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Eigenschaften
CAS-Nummer |
143327-83-7 |
|---|---|
Molekularformel |
C12H21NO2 |
Molekulargewicht |
211.305 |
IUPAC-Name |
tert-butyl N-[(3S)-5-methylhex-1-yn-3-yl]carbamate |
InChI |
InChI=1S/C12H21NO2/c1-7-10(8-9(2)3)13-11(14)15-12(4,5)6/h1,9-10H,8H2,2-6H3,(H,13,14)/t10-/m1/s1 |
InChI-Schlüssel |
CMYNZXXEAUNNLO-SNVBAGLBSA-N |
SMILES |
CC(C)CC(C#C)NC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, (1-ethynyl-3-methylbutyl)-, 1,1-dimethylethyl ester, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















